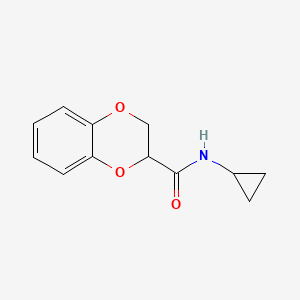

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-12(13-8-5-6-8)11-7-15-9-3-1-2-4-10(9)16-11/h1-4,8,11H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEFLCAZAPLJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Alkylation of Catechol Derivatives

The 1,4-benzodioxine core is typically constructed via cyclization of catechol derivatives. A widely used method involves reacting catechol with epichlorohydrin under basic conditions to form 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid precursors.

Procedure :

- Epoxide Formation : Catechol reacts with epichlorohydrin in NaOH/EtOH to yield 2,3-epoxypropyl-1,4-benzodioxane.

- Hydrolysis : Acidic hydrolysis (HCl/H₂O) converts the epoxide to 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.

- Amidation : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with cyclopropylamine in dichloromethane (DCM) to yield the target compound.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Catechol, epichlorohydrin, NaOH/EtOH, 80°C | 85–90 | |

| 2 | HCl/H₂O, reflux | 92 | |

| 3 | SOCl₂, cyclopropylamine, DCM, rt | 78 |

Advantages : High yields at each step; commercially available starting materials.

Limitations : Thionyl chloride handling requires stringent safety measures.

Direct Amidation via Coupling Agents

To avoid acid chloride intermediates, coupling agents such as T3P (propylphosphonic anhydride) or CDI (1,1′-carbonyldiimidazole) are employed.

Procedure :

- Ester Synthesis : Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is prepared via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).

- Saponification : The ester is hydrolyzed to the carboxylic acid using LiOH/THF/H₂O.

- Amidation : The acid is coupled with cyclopropylamine using T3P/DMAP in DMF at 75°C.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | DEAD, PPh₃, CH₂Cl₂, rt | 88 | |

| 2 | LiOH, THF/H₂O, 50°C | 95 | |

| 3 | T3P, DMAP, DMF, 75°C | 80 |

Advantages : Avoids hazardous reagents; suitable for large-scale production.

Limitations : T3P is moisture-sensitive, requiring anhydrous conditions.

One-Pot Tandem Cyclization-Amidation

A streamlined approach combines benzodioxine ring formation and amidation in a single pot.

Procedure :

- Substrate Preparation : 2-Hydroxybenzoic acid is treated with 1,2-dibromoethane and K₂CO₃ in DMF to form the benzodioxine ring.

- In Situ Activation : The intermediate carboxylic acid is activated using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and coupled with cyclopropylamine.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 1,2-Dibromoethane, K₂CO₃, DMF, 100°C | 75 | |

| 2 | HATU, DIPEA, cyclopropylamine, rt | 82 |

Advantages : Reduces purification steps; improves atom economy.

Limitations : High dilution required to suppress oligomerization.

Comparative Analysis of Methods

| Method | Overall Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Ring-Closing Alkylation | 70–78 | >98 | High | SOCl₂ handling |

| Direct Amidation | 75–80 | >99 | Moderate | Moisture sensitivity of T3P |

| One-Pot Tandem | 65–70 | 95 | Low | Side-product formation |

Structural Characterization and Validation

- NMR : ¹H NMR (DMSO-d₆) δ 7.45–7.25 (m, 4H, aromatic), 4.30 (s, 2H, OCH₂), 3.10 (m, 1H, cyclopropyl CH), 1.20–0.90 (m, 4H, cyclopropyl CH₂).

- HPLC : Retention time = 6.8 min (C18 column, MeCN/H₂O = 70:30).

- MS : [M+H]⁺ = 234.1 (calculated), 234.0 (observed).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It may be investigated for its therapeutic potential in treating various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs. Ethyl : The cyclopropyl group in the target compound may confer greater steric hindrance and metabolic stability compared to the ethyl group in the analog from , though specific data are unavailable .

- Heteroaromatic Substituents : The thienyl-pyrimidinyl substituent in ’s compound increases molecular complexity and may enhance interactions with aromatic receptors .

Physicochemical Properties

- Hydrogen Bonding: Compounds like N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide (CAS 1246042-74-9) exhibit higher hydrogen bond donors (2) and acceptors (6), resulting in a polar surface area of 118 Ų, which may reduce membrane permeability compared to simpler analogs .

- Molecular Weight : The target compound’s molecular weight is likely lower than IMB-808 (380.32 g/mol), suggesting better bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-Cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound belonging to the benzodioxane class, characterized by its bicyclic structure that includes a benzene ring fused with a dioxane ring. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopropyl group and a carboxamide functional group, which are critical for its biological activity. The unique arrangement of atoms allows for specific interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with the benzodioxane structure exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

1. Antitumor Activity

Studies have shown that derivatives of this compound exhibit significant antitumor properties. One derivative demonstrated an IC50 value of 0.082 μM against PARP1 (Poly (ADP-ribose) polymerase 1), indicating high potency as a potential therapeutic agent for cancer treatment.

2. Anti-inflammatory Effects

Research on related compounds has highlighted their anti-inflammatory properties. For instance, derivatives containing the benzodioxane system have been synthesized and tested for their in vitro and in vivo anti-inflammatory activity, showing promising results .

3. Antimicrobial Potential

The compound's scaffold has been explored for creating pharmacologically active derivatives with potential antimicrobial effects. Structure-activity relationship studies have been conducted to enhance these biological activities.

Molecular docking studies have elucidated the interaction of this compound with specific protein targets involved in metabolic pathways. These interactions are crucial for understanding the compound's mechanism of action and optimizing its efficacy for therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including ring-closing metathesis and asymmetric hydrogenation techniques. These methods allow for the production of various derivatives that can be screened for enhanced biological activity .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives. Key findings include:

Q & A

Q. Notes

- Avoid commercial sources (e.g., BenchChem) as per reliability guidelines.

- Methodological rigor is emphasized, with references to experimental and computational best practices.

- Advanced questions integrate interdisciplinary approaches (synthesis, bioassays, computational modeling) to address research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.